molecular formula C19H17NO3 B13944162 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 81281-86-9

3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B13944162
CAS No.: 81281-86-9
M. Wt: 307.3 g/mol
InChI Key: JPAABSAPLVQZJS-UHFFFAOYSA-N
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Description

3-Morpholino-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Morpholino-2-phenyl-4H-chromen-4-one consists of a chromen-4-one core with a morpholino group at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-formylchromone with morpholine and a phenyl-substituted reagent. The reaction is usually carried out in the presence of a base such as piperidine and a solvent like chloroform, followed by refluxing for a specific duration .

Industrial Production Methods

Industrial production of 3-Morpholino-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, chroman-4-ol derivatives, and substituted chromen-4-one compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Morpholino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with acetylcholinesterase, inhibiting its activity and potentially providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholino-2-phenyl-4H-chromen-4-one stands out due to its unique combination of a morpholino group and a phenyl group on the chromen-4-one core. This structural configuration imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

81281-86-9

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-morpholin-4-yl-2-phenylchromen-4-one

InChI

InChI=1S/C19H17NO3/c21-18-15-8-4-5-9-16(15)23-19(14-6-2-1-3-7-14)17(18)20-10-12-22-13-11-20/h1-9H,10-13H2

InChI Key

JPAABSAPLVQZJS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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